1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one
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Overview
Description
The compound is a derivative of pyridinone with a boronic ester group attached. Pyridinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, those elements are carbon and nitrogen. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyridinone ring, with the boronic ester group attached at the 4-position of the ring. The boron atom in the boronic ester group would be tetrahedrally coordinated, with one of the vertices of the tetrahedron being an empty p-orbital .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . The pyridinone part of the molecule could potentially undergo reactions at the carbonyl group, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
Again, without specific data, I can only provide a general idea of the properties of this compound. As a boronic ester, it would likely be stable under normal conditions, but could hydrolyze to the corresponding boronic acid under acidic or basic conditions . The presence of the pyridinone ring might confer some degree of aromaticity to the compound, which could affect its chemical reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- This compound has been studied for its role as a boric acid ester intermediate with benzene rings, synthesized through a three-step substitution reaction. Its structure has been analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations have confirmed the molecular structures and revealed some physicochemical properties (Huang et al., 2021).
Investigation of Molecular Properties
- Studies involving this compound have focused on understanding its molecular electrostatic potential and frontier molecular orbitals. These investigations are crucial for comprehending the molecular structure characteristics and conformations, contributing significantly to the field of molecular chemistry (Yang et al., 2021).
Applications in Polymer Science
- Research has explored the use of this compound in the synthesis of fluorene copolymers. These polymers exhibit interesting properties like photoluminescence, making them potentially useful in various applications ranging from electronics to photonics (Cheon et al., 2005).
Contribution to Organic Intermediate Synthesis
- The compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis and structural confirmation through spectral analysis underscore its significance in pharmaceutical research (Kong et al., 2016).
Role in Catalytic Processes
- This compound is instrumental in catalytic processes like the Pd-catalyzed borylation of arylbromides. Such studies expand our understanding of catalysis, particularly in creating compounds with functional groups beneficial for further chemical reactions (Takagi & Yamakawa, 2013).
Future Directions
properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14(5)10(15)8-9/h8H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIXDLNCOUHPFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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